CID 156588347

Description

Based on structural proximity to related compounds (e.g., CID 156582093 and CID 156582092 in ), it is hypothesized to belong to the oscillatoxin family, a class of marine-derived polyketides with cytotoxic and ion-channel-modulating properties. Oscillatoxins are characterized by macrocyclic lactone structures with varying substituents, which influence their bioactivity and pharmacokinetics .

Properties

Molecular Formula |

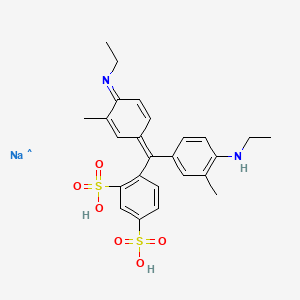

C25H28N2NaO6S2 |

|---|---|

Molecular Weight |

539.6 g/mol |

InChI |

InChI=1S/C25H28N2O6S2.Na/c1-5-26-22-11-7-18(13-16(22)3)25(19-8-12-23(27-6-2)17(4)14-19)21-10-9-20(34(28,29)30)15-24(21)35(31,32)33;/h7-15,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/b25-19-,27-23?; |

InChI Key |

JFQQXRTVXHQUCR-VARVZIDFSA-N |

Isomeric SMILES |

CCNC1=C(C=C(C=C1)/C(=C/2\C=CC(=NCC)C(=C2)C)/C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)C.[Na] |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)C.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Xylene Cyanol FF is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the reaction of 4-ethylaminophenol with 3-methyl-4-ethyliminocyclohexa-2,5-dien-1-ylidene in the presence of sulfonating agents to introduce sulfonate groups, which enhance the solubility of the dye in water .

Industrial Production Methods: In industrial settings, the production of Xylene Cyanol FF involves large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified through filtration and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Xylene Cyanol FF undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form different colored compounds.

Reduction: It can be reduced under specific conditions to yield colorless or differently colored products.

Substitution: The aromatic rings in Xylene Cyanol FF can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Electrophiles: Such as halogens or nitro groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Xylene Cyanol FF has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Commonly used as a tracking dye in gel electrophoresis to monitor the migration of nucleic acids.

Medicine: Employed in diagnostic assays and as a histological stain.

Industry: Utilized in the manufacturing of dyes and pigments

Mechanism of Action

The primary mechanism of action of Xylene Cyanol FF is its ability to bind to nucleic acids and migrate with them during electrophoresis. The dye has a slight negative charge, allowing it to move in the same direction as DNA and RNA under an electric field. This property makes it an effective tracking dye for monitoring the progress of electrophoresis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares CID 156588347 with oscillatoxin derivatives and other compounds sharing structural or functional similarities. Data are inferred from PubChem entries and related studies (Figure 1 in ; Figure 8 in ).

Key Findings:

Structural Impact on Bioactivity : Methylation (e.g., CID 185389) improves metabolic stability, while hydroxylation (e.g., CID 101283546) enhances target binding but reduces solubility .

Cytotoxicity Trends : Larger macrocycles (e.g., CID 101283546) exhibit stronger cytotoxicity, whereas truncated analogs (e.g., CID 156582092) prioritize solubility over potency .

Inference for this compound : If structurally analogous to methylated oscillatoxins, it may demonstrate improved pharmacokinetics but require validation for target specificity.

Q & A

Q. How do I address conflicting ethical guidelines in this compound’s preclinical testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.